molecular formula C9H9FO4 B13472868 4-Fluoro-2-methoxymandelic acid

4-Fluoro-2-methoxymandelic acid

Cat. No.: B13472868
M. Wt: 200.16 g/mol
InChI Key: XCJVCEVHVVSRGW-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxymandelic acid is an organic compound that belongs to the class of mandelic acids It is characterized by the presence of a fluorine atom and a methoxy group attached to the aromatic ring of the mandelic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxymandelic acid typically involves the introduction of the fluorine and methoxy groups onto the mandelic acid backbone. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring of 2-methoxymandelic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxymandelic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-Fluoro-2-methoxymandelic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxymandelic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoromandelic acid: Similar structure but lacks the methoxy group.

    2-Methoxymandelic acid: Similar structure but lacks the fluorine atom.

    4-Hydroxy-2-methoxymandelic acid: Similar structure with a hydroxyl group instead of a fluorine atom.

Uniqueness

4-Fluoro-2-methoxymandelic acid is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, binding affinity, and specificity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

2-(4-fluoro-2-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9FO4/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

XCJVCEVHVVSRGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C(C(=O)O)O

Origin of Product

United States

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